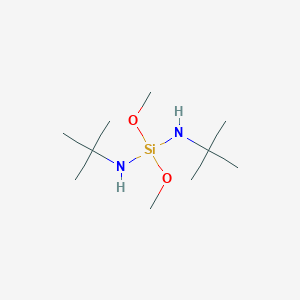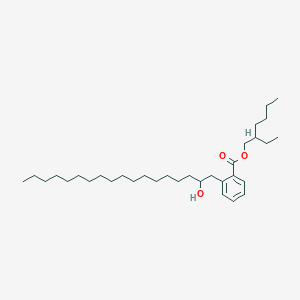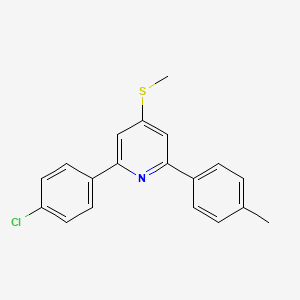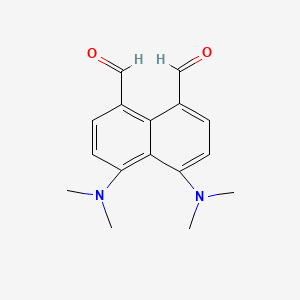
1-Hydroxy-5-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-5-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-methylpyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-2-butanone with urea in the presence of a base can yield the desired compound. The reaction typically requires heating and may be conducted in a solvent such as ethanol.
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Hydroxy-5-methylpyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-5-ethylpyrimidine-2,4(1H,3H)-dione
- 1-Hydroxy-5-phenylpyrimidine-2,4(1H,3H)-dione
- 1-Hydroxy-5-methyluracil
Uniqueness: 1-Hydroxy-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
119447-35-7 |
|---|---|
Molekularformel |
C5H6N2O3 |
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
1-hydroxy-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c1-3-2-7(10)5(9)6-4(3)8/h2,10H,1H3,(H,6,8,9) |
InChI-Schlüssel |
BJBKGFYROXFNKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)

![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)

![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)

![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)

